(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride is a bicyclic compound characterized by its unique molecular structure and properties. It is classified under the category of azabicyclic compounds, which are often studied for their potential applications in medicinal chemistry due to their structural complexity and biological activity.
The compound is identified by the CAS number 1622351-34-1 and has been documented in various chemical databases, including ChemicalBook and PubChem. It is synthesized primarily for research purposes and may be available through specialized chemical suppliers such as Aladdin Scientific and PharmaBlock Sciences .
The synthesis of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride typically involves multi-step organic reactions starting from simpler precursors. One notable method includes the use of cyclization reactions that form the bicyclic structure through the formation of carbon-nitrogen bonds.
A common synthetic route involves:
The molecular structure of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride can be depicted as follows:
The compound's SMILES representation is CC(C1CNC2(C1)C(C2)C(C)C)C(=O)N(C)C.Cl
, which provides a digital format for computational chemistry applications .
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride can undergo various chemical reactions typical for amines and carboxamides:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride is not extensively documented in literature but can be inferred based on its structure:
Further studies are needed to elucidate its specific biological targets and mechanisms in vivo.
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride has potential applications in:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2